theta-Cypermethrin
Overview
Description
Theta-Cypermethrin is a synthetic pyrethroid insecticide widely used for pest control in agricultural, public health, and veterinary applications. It is a racemic mixture comprising equimolar amounts of (1S)-trans-(αR)- and (1R)-trans-(αS)-cypermethrin. This compound is known for its high efficacy against a broad spectrum of pests, including aphids, cockroaches, fleas, ticks, flies, and mosquitoes .
Mechanism of Action
Target of Action
Theta-Cypermethrin, a synthetic pyrethroid insecticide, primarily targets the sodium channels in the nervous system of insects . These channels play a crucial role in the propagation of nerve impulses. By interacting with these channels, this compound disrupts normal neuronal activity, leading to the paralysis and eventual death of the insect .
Mode of Action
This compound acts as a fast-acting neurotoxin . It binds to the voltage-gated sodium channels, prolonging their opening . This action interrupts the closing of the sodium channel gates, leading to multiple nerve impulses instead of a single one . The result is an overstimulation of the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium-potassium pump mechanism, which is crucial for maintaining the resting potential of neurons and propagating action potentials . The disruption of this pathway leads to a state of hyperexcitation in the neurons . Additionally, the cypermethrin-induced increase in cytosolic calcium concentration can affect various other biochemical pathways .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is excreted mostly as the free and conjugated cyclopropanecarboxylic acid metabolite . In rats, around 50% of the dose was recovered from the urine and 40% from the feces within 96 hours of dosing . More than 95% of the residue in fat was unmetabolized this compound . There was no evidence for any racemization of the chiral centers of this compound from residues in feces, the intestine, or the fat .
Result of Action
The result of this compound’s action is the overstimulation of the nervous system, leading to symptoms such as hyperexcitation and paralysis in insects . In non-target organisms like fish, it can cause toxic effects . In humans, excessive exposure can cause nausea, headache, muscle weakness, salivation, shortness of breath, and seizures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is easily degraded on soil and plants but can be effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen will accelerate its decomposition . It is highly toxic to fish, bees, and aquatic insects . Therefore, its use must be carefully managed to minimize environmental impact.
Biochemical Analysis
Biochemical Properties
Theta-Cypermethrin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in insect nervous systems. It primarily targets voltage-gated sodium channels in the nerve cells of insects, leading to prolonged activation and eventual paralysis of the pests. The compound interacts with carboxylesterase enzymes, which are crucial for its breakdown and detoxification in both insects and non-target organisms . These interactions highlight the importance of this compound in disrupting normal biochemical processes in pests.
Cellular Effects
This compound affects various types of cells and cellular processes. In insects, it disrupts normal nerve function by causing continuous nerve impulses, leading to paralysis and death. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in detoxification and stress responses . Additionally, it can affect cellular metabolism by altering the levels of key metabolites and disrupting normal metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to voltage-gated sodium channels in nerve cells. This binding prevents the normal closing of these channels, resulting in prolonged depolarization and continuous nerve firing. This compound also inhibits the activity of certain enzymes, such as carboxylesterases, which are involved in its detoxification . This inhibition can lead to the accumulation of the compound in the organism, enhancing its toxic effects. Furthermore, this compound can induce changes in gene expression, particularly genes related to detoxification and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that this compound can have persistent effects on cellular function, including prolonged disruption of nerve function and metabolic processes . In vitro and in vivo studies have demonstrated that the compound can accumulate in tissues over time, leading to sustained toxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively control insect pests with minimal adverse effects on non-target organisms. At high doses, this compound can cause toxic effects, including neurotoxicity, hepatotoxicity, and reproductive toxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxic effects. These findings highlight the importance of careful dosage management in the use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its detoxification and breakdown. The compound is metabolized by enzymes such as carboxylesterases and cytochrome P450 monooxygenases . These enzymes convert this compound into less toxic metabolites, which are then excreted from the organism. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions. These pathways are crucial for reducing the toxicity of the compound and preventing its accumulation in tissues.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cell membranes . The compound can also bind to plasma proteins, affecting its distribution and accumulation in different tissues. Studies have shown that this compound can accumulate in fatty tissues, liver, and nervous tissues, where it exerts its toxic effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the nerve cells, where it targets voltage-gated sodium channels. The compound can also localize in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can affect cellular function . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments. These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Theta-Cypermethrin is synthesized through a series of chemical reactions involving the esterification of cyano(3-phenoxyphenyl)methanol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired stereoisomers .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced catalytic processes. The production process is optimized to achieve high yields and purity of the final product. Quality control measures, including stereoselective analysis, are employed to ensure the consistency and efficacy of the insecticide .
Chemical Reactions Analysis
Types of Reactions: Theta-Cypermethrin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can lead to the formation of different metabolites and degradation products.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form cyano(3-phenoxyphenyl)methanol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of various oxidized metabolites.
Major Products Formed: The major products formed from these reactions include cyano(3-phenoxyphenyl)methanol, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, and various oxidized and reduced metabolites .
Scientific Research Applications
Theta-Cypermethrin has numerous scientific research applications across various fields:
Chemistry: It is used as a model compound for studying the stereoselective behavior of pyrethroid insecticides and their environmental fate.
Comparison with Similar Compounds
Theta-Cypermethrin is part of the cypermethrin family, which includes other isomers such as alpha-cypermethrin, beta-cypermethrin, and zeta-cypermethrin. Each of these isomers has unique properties and efficacy profiles:
Alpha-Cypermethrin: Known for its high insecticidal activity and is widely used in agricultural applications.
Beta-Cypermethrin: Exhibits lower metabolic perturbations compared to other isomers, making it a preferred choice for certain applications.
Zeta-Cypermethrin: Similar to this compound in terms of its insecticidal properties but differs in its stereoisomeric composition.
This compound stands out due to its specific stereoisomeric composition, which contributes to its unique efficacy and environmental behavior.
Properties
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAATUXNTWXVJKI-GGPKGHCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058247 | |
Record name | (+)-Theta-Cypermethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65732-07-2, 71697-59-1 | |
Record name | (+)-Theta-Cypermethrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65732-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FMC 52703 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065732072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | theta-Cypermethrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071697591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Theta-Cypermethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-cyano-3-phenoxybenzyl [1R-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RU-27069 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63368KV4PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .THETA.-CYPERMETHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE304V7A62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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